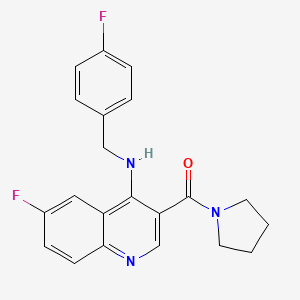
(6-Fluoro-4-((4-fluorobenzyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(6-Fluoro-4-((4-fluorobenzyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone” is a chemical compound that falls under the category of fluoroquinolones . Fluoroquinolones are a type of antibacterial drugs that have been used in the world pharmaceutical market for several decades .
Molecular Structure Analysis
The molecular structure of fluoroquinolones involves a quinolone skeleton with fluorine atoms incorporated at C-6 and other positions of the benzene ring . This structural modification has resulted in a remarkable improvement of antimicrobial properties .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of fluoroquinolones include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .Scientific Research Applications
Spectroscopic Properties
- The spectroscopic properties of related quinolin-3-yl compounds have been studied to understand their electronic absorption, excitation, and fluorescence properties in different solvents. These studies help in determining the effects of structure and environment on their spectroscopic behavior, which is crucial for developing applications in fluorescent probes and materials science (I. A. Z. Al-Ansari, 2016).
Antimicrobial and Anticancer Activity
- Certain derivatives of the compound have been synthesized and evaluated for their antimicrobial activities, including action against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). This highlights the compound's potential in contributing to the development of new antibacterial agents (C. Hong et al., 1997).
- Some analogues have shown significant antiproliferative activity against human cancer cell lines, suggesting their potential as antitumor agents. This includes their ability to inhibit tubulin polymerization, which is a promising mechanism for cancer therapy (P. S. Srikanth et al., 2016).
Pharmacokinetic and Molecular Interactions
- The structure-activity relationships of quinolone antibacterial agents, including compounds with similar structures, have been extensively studied. These investigations help in understanding how modifications in the molecular structure affect the antibacterial efficacy and side-effect profile, providing insights into the design of safer and more effective drugs (J. Domagala, 1994).
Drug Development and Synthesis
- Studies on the synthesis of novel fluoroquinolone antibacterial agents containing pyrrolidine derivatives demonstrate the compound's role in the development of new antibacterial drugs with potent activity against a broad spectrum of Gram-negative and Gram-positive organisms (C. Hong et al., 1997).
Future Directions
Fluoroquinolones, including this compound, continue to be an area of interest in pharmaceutical research due to their high level of antibacterial activity and wide spectrum which surpass many antibiotics . Future research may focus on further structural modifications to enhance their properties and effectiveness.
properties
IUPAC Name |
[6-fluoro-4-[(4-fluorophenyl)methylamino]quinolin-3-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F2N3O/c22-15-5-3-14(4-6-15)12-25-20-17-11-16(23)7-8-19(17)24-13-18(20)21(27)26-9-1-2-10-26/h3-8,11,13H,1-2,9-10,12H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBXFMSSBWJQLJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CN=C3C=CC(=CC3=C2NCC4=CC=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Fluoro-4-((4-fluorobenzyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(4-nitrophenyl)piperazin-1-yl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B2645218.png)
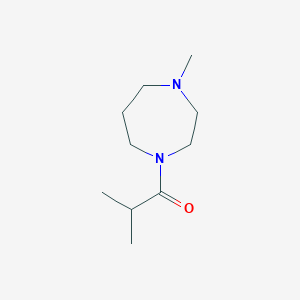
![3-(4-Chlorobenzyl)-8-(2-methoxyacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2645223.png)
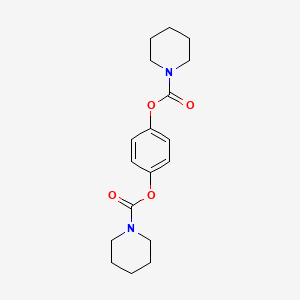
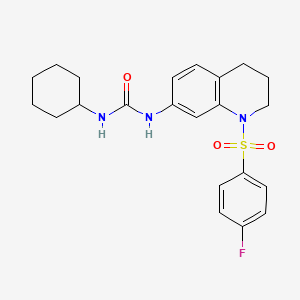
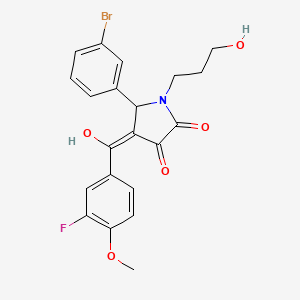
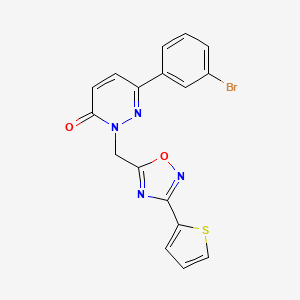
![N-[2-methyl-2-(morpholin-4-yl)butyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2645231.png)
![1,3-Dimethyl-7-[(2-methylphenyl)methyl]-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione](/img/structure/B2645232.png)
![2-{[3-cyano-4-(furan-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N,N-diphenylacetamide](/img/structure/B2645233.png)
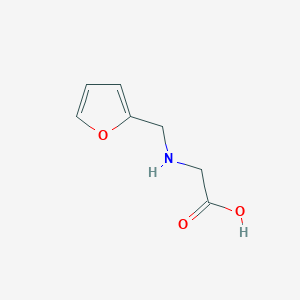
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2645237.png)
![N-cyclopentyl-4-(3-methylbutyl)-5-oxo-1-thioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2645238.png)
![(2Z)-4-chloro-2-[(4-fluorophenyl)-morpholin-4-ylmethylidene]-3-oxobutanenitrile](/img/structure/B2645240.png)